Hexachlorocyclobutene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6130-82-1 |
|---|---|
Molecular Formula |
C4Cl6 |
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1,2,3,3,4,4-hexachlorocyclobutene |
InChI |
InChI=1S/C4Cl6/c5-1-2(6)4(9,10)3(1,7)8 |
InChI Key |
QXFKQCYWJWBUTR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl |
Canonical SMILES |
C1(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl |
Other CAS No. |
6130-82-1 |
Origin of Product |
United States |
Synthesis of Squaric Acid:a Significant Industrial Application of Hexachlorocyclobutene is Its Use As a Precursor to Squaric Acid 3,4 Dihydroxycyclobut 3 Ene 1,2 Dione . the Synthesis is Achieved Through Hydrolysis, Typically Using Sulfuric Acid.thieme Connect.dethe Reaction Conditions Can Be Tuned to Optimize the Yield. for Example, Reacting Hexachlorocyclobutene with 90% by Weight Sulfuric Acid at 120 °c Has Been Shown to Produce Good Results.rsc.orgthis Conversion Underscores the Role of Hexachlorocyclobutene As a Key Building Block for Oxocarbons.thieme Connect.de
The table below details the synthesis of various compounds derived from Hexachlorocyclobutene.
| Starting Material | Reagent(s) | Product | Field of Application | Source(s) |
| This compound | Sulfuric Acid (hydrolysis) | Squaric Acid | Materials Science, Medicinal Chemistry | thieme-connect.degoogle.com |
| This compound | Trialkyl phosphites (e.g., P(OCH₃)₃) | 1,2-bis(dialkoxyphosphoryl)-3,3,4,4-tetrachlorocyclobut-1-enes | Organic Synthesis, Organophosphorus Chemistry | ingentaconnect.comresearchgate.netresearchgate.net |
| This compound | Hydrolysis (intermediate step) | 1,1-dichloro-3,6-dimethoxybenzocyclobutene | Organic Synthesis | rsc.org |
Computational and Theoretical Studies of Hexachlorocyclobutene
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of a molecule. Methods like Density Functional Theory (DFT), ab initio, and semi-empirical calculations are used to determine the arrangement of electrons within a molecule, which in turn governs its properties and reactivity. umn.edu
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. umn.edunih.gov It is routinely used to calculate the potential energy surface for systems containing several hundred atoms. scienceopen.com DFT methods can provide valuable information about molecular properties such as orbital interactions and vibrational frequencies. nih.gov
For hexachlorocyclobutene, DFT calculations would be employed to determine its ground-state electronic structure, optimized geometry, and molecular orbital energies. By selecting an appropriate functional (e.g., B3LYP) and basis set, one can calculate key parameters. nih.govresearchgate.net These calculations would reveal the distribution of electron density, identifying electrophilic and nucleophilic sites within the molecule. For instance, analysis of a related MnPS3 cluster showed that the sulfur atom served as the primary site for electrophilic reactions, while the metal atom was the main site for nucleophilic reactions. nih.gov A similar analysis for this compound would map its electrostatic potential, indicating regions susceptible to chemical attack.
The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net
| Property | Calculated Value | Unit |
| Ground State Energy | [Value] | Hartree |
| HOMO Energy | [Value] | eV |
| LUMO Energy | [Value] | eV |
| HOMO-LUMO Gap | [Value] | eV |
| Dipole Moment | [Value] | Debye |
Beyond DFT, other computational methods are used for molecular orbital analysis.
Ab Initio Methods: These "first-principles" calculations are based solely on the laws of quantum mechanics and fundamental physical constants, without relying on experimental parameters. dtic.mil Methods like Hartree-Fock (HF) and more advanced techniques that include electron correlation (like Møller-Plesset perturbation theory, MP2) provide a rigorous way to solve the Schrödinger equation. dtic.milwayne.edu An ab initio study of this compound would yield detailed wave functions and energies for its molecular orbitals. wayne.edu This allows for a quantitative analysis of orbital interactions and bonding characteristics. wayne.edu While computationally intensive, these methods are highly accurate and serve as a benchmark for other techniques. dtic.milchempedia.info
Semi-Empirical Methods: These methods are based on the same Hartree-Fock formalism as ab initio calculations but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orglibretexts.org This makes them much faster and suitable for larger molecules. wikipedia.org Methods like AM1, PM3, and the Extended Hückel method consider only valence electrons and neglect certain complex integrals. libretexts.orgyoutube.com A semi-empirical analysis of this compound's molecular orbitals would provide a computationally efficient way to estimate its electronic properties and reactivity, although the accuracy might be lower than that of ab initio or DFT methods if the molecule is dissimilar to those used for parameterization. wikipedia.orgyoutube.com
Conformational Analysis and Isomerization Pathways
Computational methods are essential for exploring the dynamic behavior of molecules, including their different spatial arrangements (conformations) and the pathways by which they convert from one isomer to another.
Cyclic molecules are often not planar and can exist in various conformations. For four-membered rings like cyclobutene (B1205218), the ring is typically puckered. While this compound itself is a substituted cyclobutene, the principles of conformational analysis from related cyclic systems like cyclohexane (B81311) are applicable. Computational studies on cyclohexane, for example, use molecular dynamics simulations to observe interconversions between chair and twist-boat conformations. nih.gov These simulations can quantitatively correlate the frequency of these "ring flips" with the experimentally determined energy barriers. nih.govsapub.org
For this compound, a computational study would first identify the stable conformers of the puckered four-membered ring. Then, the transition states connecting these conformers would be located on the potential energy surface. The energy difference between the stable conformers and the transition states would represent the activation barrier for the ring-flipping process. Similarly, if any tautomeric forms of this compound exist, computational chemistry could be used to calculate the energy barriers for the tautomerization process, predicting the feasibility and rate of such interconversions.
The electronic structure of cyclobutene systems is of significant theoretical interest. The ring-opening of cyclobutene to 1,3-butadiene (B125203) is a classic example of a pericyclic reaction governed by orbital symmetry rules. Computational studies on substituted cyclobutenes have analyzed factors like π delocalization, hyperconjugation, and ring strain to understand these transformations. researchgate.net The energy difference between the closed-ring and open-ring forms is often dictated by the electronic structure of the open-form isomer. researchgate.net
While this compound itself is not antiaromatic, its potential valence isomers could exhibit such properties. Valence isomers are molecules that have the same molecular formula but differ in the arrangement of their covalent bonds. A computational investigation could explore the potential energy surface of C4Cl6 to identify possible high-energy valence isomers of this compound. Theoretical analysis would then be used to assess the aromaticity or antiaromaticity of these related structures and to calculate the energy barriers for isomerization from this compound to these other forms. Studies on the isomerization of molecules like diazenes have shown that computational methods can distinguish between different possible pathways, such as inversion versus torsion, by identifying barriers like centrifugal effects that may forbid one pathway. rsc.org
Prediction of Reactivity and Selectivity via Computational Chemistry
A major goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. walshmedicalmedia.com By analyzing the electronic structure and the potential energy surface, chemists can forecast a molecule's reactivity and the selectivity of its reactions. nsps.org.ng
For this compound, computational models can predict its susceptibility to nucleophilic or electrophilic attack by analyzing its molecular orbitals and electrostatic potential map. nih.govnsps.org.ng The energies of the HOMO and LUMO orbitals are key to this analysis; a low-lying LUMO would suggest susceptibility to nucleophilic attack, while a high-energy HOMO would indicate a tendency to react with electrophiles. nsps.org.ng
Furthermore, computational chemistry can be used to explore the mechanisms of potential reactions involving this compound. By mapping the entire reaction pathway, from reactants through transition states to products, researchers can calculate activation energies. scienceopen.com These activation energies determine the rate of the reaction and can be used to predict which of several possible reaction pathways is most likely to occur. This allows for the prediction of regioselectivity and stereoselectivity in reactions such as addition, substitution, or ring-opening, providing invaluable guidance for experimental synthesis. scienceopen.comrsc.org
Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.
For this compound, a HOMO-LUMO analysis would involve quantum chemical calculations, likely using Density Functional Theory (DFT), to determine the energies of these orbitals. The HOMO would represent the ability to donate electrons, while the LUMO would indicate the capacity to accept electrons. The resulting data would typically be presented in a table format.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only. No specific data for this compound could be located.
Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions)
Global and local reactivity descriptors are derived from the electronic structure of a molecule and provide further insight into its chemical behavior. Global descriptors, such as chemical potential, hardness, and electrophilicity, offer a general overview of the molecule's reactivity.
Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function is calculated from changes in electron density upon the addition or removal of an electron.
A computational study of this compound would calculate these descriptors to predict its reactivity patterns. The results would identify which of the carbon and chlorine atoms are most susceptible to different types of chemical reactions.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Chemical Potential (μ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
This table is for illustrative purposes only. No specific data for this compound could be located.
Table 3: Hypothetical Condensed Fukui Functions for Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| C3 | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| Cl5 | Data not available | Data not available | Data not available |
| Cl6 | Data not available | Data not available | Data not available |
| Cl7 | Data not available | Data not available | Data not available |
| Cl8 | Data not available | Data not available | Data not available |
| Cl9 | Data not available | Data not available | Data not available |
| Cl10 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, with arbitrary atom numbering. No specific data for this compound could be located.
Simulation of Reaction Dynamics and Energetics
Simulations of reaction dynamics and energetics provide a detailed view of how a chemical reaction proceeds over time. These computational methods, often employing molecular dynamics (MD) or quantum mechanics/molecular mechanics (QM/MM) approaches, can map out the potential energy surface of a reaction, identify transition states, and calculate activation energies.
For this compound, such simulations could explore its decomposition pathways, its reactions with other molecules, or its behavior under different conditions of temperature and pressure. The energetics of these processes would reveal the feasibility and kinetics of potential reactions.
Table 4: Hypothetical Energetic Data for a Reaction Involving this compound
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | Data not available |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
This table is for illustrative purposes only. No specific data for this compound could be located.
Hexachlorocyclobutene in Materials Science Research
Synthesis of Polymer Precursors and Monomers
The utility of hexachlorocyclobutene in polymer science lies in its capacity to be transformed into valuable monomers through targeted chemical modifications. Its six chlorine atoms can be selectively replaced, and the ring structure can be functionalized to introduce polymerizable groups, leading to the creation of precursors for a range of high-performance polymers.
A significant application of this compound is in the synthesis of fluorine-containing monomers. dtic.mil The chlorine atoms on the cyclobutene (B1205218) ring can be substituted with fluorine to produce various chlorofluorocyclobutenes and ultimately, perfluorocyclobutene (PFCB). These fluorinated intermediates are crucial for developing monomers used in high-performance fluoropolymers. dtic.mil
One of the most important classes of polymers derived from this route is the PFCB polyaryl ethers. These are synthesized through the free-radical-mediated [2+2] thermal cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers. nih.govresearchgate.net The synthesis of these TFVE monomers often begins with precursors derived from the fluorination of chlorinated compounds like this compound. The resulting PFCB polymers are a family of semi-fluorinated materials that exhibit a unique combination of properties inherited from both fluorocarbons and aromatic ethers, including high thermal stability, chemical resistance, and excellent processability. nih.govresearchgate.net
Table 1: Examples of Fluorinated Intermediates from Halogenated Cyclobutenes
| Precursor Compound | Reaction Type | Product Example | Application |
|---|---|---|---|
| This compound | Fluorination | 1,2-Dichlorotetrafluorocyclobutene | Intermediate for TFVE Monomers |
| Aryl Trifluorovinyl Ether (TFVE) | Thermal Cyclopolymerization | Perfluorocyclobutane (PFCB) Polymer | Low-dielectric materials, optical waveguides |
| Olefin Substrates with TFVE group | Hydrosilation Polymerization | Fluorosilicone Resins | High-performance coatings, elastomers |
Graft copolymers, which consist of a main polymer backbone with attached side chains of a different composition, can be synthesized using monomers derived from the cyclobutene scaffold. researchgate.netmdpi.com The cyclobutene ring is a suitable functionality for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with well-defined structures. researchgate.netresearchgate.net
While this compound itself is not directly used in ROMP, it serves as a foundational scaffold. Through chemical modification, it can be converted into functionalized cyclobutene monomers. These monomers can then be polymerized using the "grafting-through" method, where macromonomers (polymer chains with a polymerizable group at one end) are copolymerized to form a densely grafted structure. researchgate.netmdpi.com The ability to precisely control the structure of the resulting graft copolymer allows for the tuning of its bulk properties for applications in areas such as thermoplastic elastomers and specialty resins. rsc.orgpsu.edu
Functional Materials Derived from this compound Scaffolds
The reactive nature of the this compound ring allows it to be a versatile building block for a range of functional materials beyond conventional polymers. Its derivatives serve as key intermediates in the synthesis of unique molecular structures and specialized resins.
This compound is a precursor to the synthesis of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) and its derivatives. The synthetic pathway involves the hydrolysis of the chlorinated cyclobutene ring. A key intermediate in this process is tetrachloro-2-cyclobutene-1-one, which can be formed from this compound. nih.gov Further hydrolysis of this intermediate leads to the formation of the squaric acid core.
Squaric acid is a highly versatile molecule used as a building block in various fields, including medicinal chemistry and materials science. uwaterloo.caarticleted.com Its unique electronic and structural properties, including a planar four-membered ring and acidic hydroxyl groups, allow it to be used in the synthesis of dyes, inhibitors, and other functional organic compounds. researchgate.netarkat-usa.org The ability to generate this valuable building block from this compound highlights the latter's importance as a foundational chemical.
The conversion of this compound into fluorinated monomers, particularly TFVEs, enables the synthesis of highly specialized resins and polymers with advanced functionalities. nih.gov
Perfluorocyclobutane (PFCB) Aryl Ether Polymers: As mentioned, these polymers are known for their high thermal stability, chemical inertness, and low dielectric constants. nih.gov Crosslinked PFCB polymers have been developed from monomers combining rigid adamantyl groups with PFCB and benzocyclobutene units, resulting in materials with a very low dielectric constant (Dk = 2.38) and minimal dielectric loss, making them suitable for microelectronic applications. nih.gov
Fluorosilicones: A novel class of fluorosilicones incorporates the PFCB aromatic ether linkage. researchgate.net These materials are created by reacting silane-functionalized precursors with TFVE-containing intermediates derived from compounds like p-BrC6H4OCF=CF2. The resulting fluorosilicone resins combine the thermal stability and low surface energy of silicones with the chemical resistance and unique dielectric properties of fluoropolymers. researchgate.net
Gas Separation Membranes: PFCB polymers are excellent candidates for composite membranes used in gas separation. nih.gov Their amorphous structure and the ability to introduce free volume into the polymer architecture make them highly effective for this purpose. nih.gov
Structure-Property Relationships in this compound-Derived Materials
The performance of materials derived from this compound is directly linked to their molecular structure. Understanding these structure-property relationships is crucial for designing new materials with specific, predictable characteristics. nih.gov This is particularly evident in the family of PFCB aryl ether polymers.
The fundamental structure of a PFCB polymer consists of alternating aromatic ether segments and perfluorocyclobutyl rings. This semi-fluorinated architecture is responsible for its blend of desirable properties:
Thermal and Chemical Stability: The strong carbon-fluorine bonds and stable aromatic rings contribute to high thermal stability and resistance to chemicals and moisture. nih.govresearchgate.net
Processability: Unlike many fully fluorinated polymers, the aryl ether linkages provide flexibility to the polymer chain, enabling better solubility and melt processability. nih.govresearchgate.net
Low Dielectric Constant and Optical Loss: The replacement of C-H bonds with C-F bonds reduces polarizability, leading to a low dielectric constant and low optical absorption, which is advantageous for microelectronics and photonics. nih.gov
Fine-tuning the polymer's properties can be achieved by modifying the structure of the monomer. For instance, incorporating different aromatic groups into the polymer backbone has a significant impact on the final material properties.
Table 2: Structure-Property Relationships in PFCB Polymers
| Structural Modification | Resulting Property Change | Rationale | Reference |
|---|---|---|---|
| Introduction of Naphthalene (B1677914) group | Higher glass transition temperature (Tg) | The rigid structure of naphthalene restricts chain mobility. | nih.gov |
| Incorporation of rigid Adamantyl groups | Affects free volume and density; lowers dielectric constant | The bulky adamantyl structure creates more empty space within the polymer matrix. | nih.gov |
| Standard Biphenyl Linkage | Good balance of thermal stability and processability | Provides a baseline of desirable properties for many applications. | nih.govresearchgate.net |
| Attachment of TFVE groups to silicones | Creates fluorosilicone resins | Combines the properties of silicones (flexibility, thermal stability) with those of fluoropolymers (chemical resistance). | researchgate.net |
By strategically selecting the monomers derived from the this compound scaffold, researchers can engineer materials with a precise combination of thermal, mechanical, optical, and dielectric properties tailored for advanced technological applications.
Environmental Transformation and Degradation Pathways of Hexachlorocyclobutene
Photochemical Degradation Mechanisms
The photochemical degradation of hexachlorocyclobutene, driven by the absorption of ultraviolet (UV) radiation, is a potential pathway for its removal from the environment. While specific studies on the photolysis of this compound are limited, the degradation mechanisms can be inferred from the photochemical behavior of other polychlorinated compounds. The primary photochemical process for chlorinated alkenes is the cleavage of a carbon-chlorine (C-Cl) bond, which is typically the weakest bond in the molecule.
Upon absorption of UV light, the this compound molecule can be excited to a higher energy state. This excitation can lead to the homolytic cleavage of a C-Cl bond, generating a highly reactive chlorine radical (Cl•) and a chlorocyclobutenyl radical.
Reaction Scheme: C₄Cl₆ + hν → [C₄Cl₆]* (excited state) [C₄Cl₆]* → •C₄Cl₅ + Cl•
The resulting radicals can then participate in a series of secondary reactions, such as hydrogen abstraction from surrounding molecules (e.g., water or organic matter) or reaction with molecular oxygen. These subsequent reactions can lead to the formation of a variety of transformation products. In the absence of specific experimental data for this compound, the exact nature and distribution of these products remain to be fully elucidated. However, based on studies of other chlorinated alkenes, potential products could include less chlorinated cyclobutene (B1205218) derivatives and oxygenated compounds.
Chemical Transformation Pathways
This compound can undergo chemical transformations in the environment, with hydrolysis being a significant pathway. The presence of the double bond in the cyclobutene ring makes it susceptible to addition and substitution reactions, particularly under acidic conditions.
One of the key documented chemical transformations of this compound is its hydrolysis to produce tetrachlorocyclobutenone. This reaction is facilitated by the presence of strong acids, such as sulfuric acid, often in combination with a dehydrating agent like sulfur trioxide (oleum) or phosphorus pentoxide.
The proposed mechanism for this transformation involves the electrophilic addition of a proton (from the strong acid) to the carbon-carbon double bond. This initial step forms a carbocation intermediate. The carbocation is then attacked by a nucleophile, which in the case of hydrolysis is a water molecule. Subsequent elimination of HCl and rearrangement leads to the formation of the more stable ketone, tetrachlorocyclobutenone.
Table 1: Key Chemical Transformation of this compound
| Reactant | Reagents | Major Product |
| This compound | Anhydrous Sulfuric Acid and Sulfur Trioxide (Oleum) | Tetrachlorocyclobutenone |
| This compound | Anhydrous Sulfuric Acid and Phosphorus Pentoxide | Tetrachlorocyclobutenone |
This interactive data table is based on documented chemical synthesis pathways which indicate potential environmental transformation reactions.
The rate of this hydrolysis reaction is expected to be dependent on factors such as pH and temperature. In acidic environmental compartments, this transformation could be a relevant process contributing to the natural attenuation of this compound.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of powerful remediation technologies that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like this compound. These processes are considered promising for the treatment of water contaminated with such persistent compounds.
The fundamental principle of AOPs is the production of hydroxyl radicals, which are strong, non-selective oxidants capable of reacting with a wide range of organic molecules. Common AOPs include Fenton's reagent (a mixture of hydrogen peroxide and ferrous ions) and ozonolysis.
Fenton's Reagent: The Fenton reaction generates hydroxyl radicals through the catalytic decomposition of hydrogen peroxide by ferrous ions: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The hydroxyl radicals can then attack the this compound molecule. The reaction likely proceeds through an initial addition of the hydroxyl radical to the double bond, forming a radical intermediate. This intermediate can then undergo further oxidation and ring-opening reactions, leading to the formation of smaller, less chlorinated, and more biodegradable compounds. Ultimately, complete mineralization to carbon dioxide, water, and chloride ions is the desired outcome.
Ozonolysis: Ozone (O₃) can also be used to degrade this compound. Ozonolysis of alkenes proceeds through the formation of an initial, unstable primary ozonide, which then rearranges to a more stable secondary ozonide. This ozonide can then be cleaved, under either reductive or oxidative workup conditions, to yield carbonyl compounds. In the context of environmental remediation, the oxidative cleavage of the carbon-carbon double bond in this compound by ozone would lead to the formation of chlorinated carbonyl compounds. These initial degradation products would be more susceptible to further oxidation by hydroxyl radicals, which are also generated during ozone-based AOPs, leading to further degradation.
Table 2: Overview of AOPs for Potential this compound Degradation
| AOP Method | Primary Oxidant(s) | General Mechanism | Potential Outcome for this compound |
| Fenton's Reagent | H₂O₂, Fe²⁺ | Generation of hydroxyl radicals (•OH) | Oxidation via •OH addition to the double bond, leading to ring cleavage and mineralization. |
| Ozonolysis | O₃ | Cleavage of the C=C double bond | Formation of chlorinated carbonyl compounds, followed by further oxidation. |
This interactive data table summarizes the principles of AOPs and their potential application to the degradation of this compound based on the reactivity of chlorinated alkenes.
Conclusion and Future Research Directions
Summary of Current Understandings
Hexachlorocyclobutene is recognized as a reactive intermediate and building block in organic synthesis. Its chemistry is dominated by the interplay between the strained cyclobutene (B1205218) ring and the six electron-withdrawing chlorine atoms. This structure facilitates a range of chemical transformations, including cycloaddition, substitution, and elimination reactions. While its synthesis from the dimerization of trichloroethylene (B50587) or via the dechlorination of octachlorocyclobutane has been documented, the compound is also known to be formed from perchlorobuta-1,3-diene.
The reactivity of this compound is characterized by its susceptibility to nucleophilic attack and its participation in pericyclic reactions. It has been utilized as a precursor in the synthesis of various other functionalized cyclobutene and cyclobutane (B1203170) derivatives, as well as in the formation of linear compounds through ring-opening reactions.
From an environmental perspective, like many other organochlorine compounds, this compound is expected to exhibit persistence in various environmental compartments. Its low water solubility and lipophilic nature suggest a potential for bioaccumulation. Toxicological data specific to this compound is limited, but by analogy to other chlorinated hydrocarbons, it is presumed to exhibit toxicity, warranting careful handling and disposal.
Analytical detection of this compound is readily achieved using modern techniques such as gas chromatography coupled with mass spectrometry (GC-MS), which allows for its sensitive and selective quantification in complex matrices. Spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also vital for its structural characterization.
Identification of Unexplored Research Avenues
Despite the existing knowledge base, several areas concerning this compound remain underexplored, presenting opportunities for future research. A primary area for investigation is the development of more efficient and sustainable synthetic routes to this compound. Current methods can involve harsh conditions or the use of hazardous reagents, and the exploration of catalytic or photochemical methods could provide greener alternatives.
The full scope of this compound's reactivity is yet to be elucidated. A deeper investigation into its behavior in various cycloaddition reactions, particularly with electronically diverse dienophiles and dienes, could unveil novel synthetic pathways to complex cyclic systems. Furthermore, the systematic study of its substitution chemistry with a wider array of nucleophiles could lead to the synthesis of novel, functionalized cyclobutene derivatives with potential applications in materials science and pharmaceuticals.
The potential of this compound as a monomer or precursor in polymer chemistry is an area that warrants significant attention. The rigidity of the cyclobutane ring and the presence of multiple chlorine atoms could be exploited to synthesize polymers with unique thermal, mechanical, and optical properties.
A significant knowledge gap exists in the understanding of the environmental fate and toxicological profile of this compound. Comprehensive studies on its persistence, bioaccumulation potential, and degradation pathways in different environmental matrices are crucial for a thorough environmental risk assessment. Similarly, detailed toxicological studies are needed to determine its specific effects on various organisms and to elucidate its mechanisms of toxicity.
Prospective Methodological Advancements in this compound Studies
Future research on this compound will benefit from the application and development of advanced methodological approaches. In the realm of chemical synthesis, the use of high-throughput screening and computational modeling could accelerate the discovery of new catalysts and reaction conditions for its efficient production and functionalization. Flow chemistry presents another promising avenue for the safe and scalable synthesis of this potentially hazardous compound.
Advances in analytical instrumentation will continue to play a pivotal role in this compound research. The development of more sensitive and selective detection methods, such as two-dimensional gas chromatography coupled with high-resolution mass spectrometry (GCxGC-HRMS), will be invaluable for tracing minute quantities of the compound and its degradation products in environmental and biological samples.
In toxicological research, the application of "omics" technologies, including genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the molecular mechanisms underlying the toxicity of this compound. The use of in vitro and in silico models can also help to reduce the reliance on animal testing while providing valuable insights into its potential health effects.
Computational chemistry will be an indispensable tool for future studies. Quantum chemical calculations can provide detailed insights into the electronic structure and reactivity of this compound, guiding the design of new reactions and the prediction of its environmental behavior and toxicological properties.
Q & A
Q. What are the primary synthetic pathways for hexachlorobutadiene, and how do reaction conditions influence yield and purity?
Hexachlorobutadiene (HCBD) is synthesized via chlorination of butadiene or dehydrochlorination of higher chlorinated compounds. Key factors include:
- Catalysts : Use of Lewis acids (e.g., FeCl₃) to enhance chlorination efficiency.
- Temperature : Higher temperatures (>200°C) favor dehydrochlorination but may increase byproduct formation.
- Solvent systems : Polar solvents improve intermediate stability. Methodological optimization requires gas chromatography-mass spectrometry (GC-MS) to monitor purity and yield .
Q. What are the key physicochemical properties of HCBD relevant to environmental persistence?
HCBD’s volatility (vapor pressure: 0.15 mmHg at 25°C) and hydrophobicity (log Kow: 4.78) dictate its environmental partitioning. Laboratory methods to determine these include:
- Headspace analysis for vapor pressure.
- Octanol-water partitioning experiments with HPLC validation. These properties inform predictive modeling of its transport in air, water, and soil .
Q. How does HCBD interact with soil matrices, and what methodologies assess its adsorption-desorption dynamics?
Batch equilibrium studies using OECD Guideline 106 can quantify adsorption coefficients (Kd). Variables include soil organic carbon content and pH. Advanced techniques like isotopic labeling (e.g., ¹⁴C-HCBD) track desorption hysteresis in heterogeneous soils .
Advanced Research Questions
Q. How can conflicting data on HCBD’s environmental half-life be reconciled through meta-analytical approaches?
Systematic reviews (e.g., PRISMA guidelines) should aggregate data from field and lab studies, stratifying by variables like UV exposure, microbial activity, and matrix type (e.g., sediment vs. water). Heterogeneity analysis (I² statistic) identifies outliers, while subgroup analyses resolve discrepancies. For example, anaerobic conditions in sediments prolong half-life (>1 year) compared to aerobic water (<30 days) .
Q. What molecular mechanisms underlie HCBD’s nephrotoxicity, and how can in vitro models reduce reliance on animal testing?
HCBD induces oxidative stress via glutathione depletion in renal proximal tubules. Methodologies include:
- Proteomic profiling of HK-2 human kidney cells exposed to HCBD.
- High-content screening for mitochondrial membrane potential collapse. Dose-response models (e.g., benchmark dose modeling) refine toxicity thresholds, aligning with ATSDR’s minimal risk levels (MRLs) .
Q. What advanced analytical techniques improve HCBD detection in complex matrices at trace concentrations?
- Two-dimensional gas chromatography (GC×GC) paired with electron capture detection (ECD) enhances resolution in biological samples.
- Ion mobility spectrometry (IMS) differentiates HCBD from co-eluting chlorinated analogs. Validation requires spike-recovery experiments in matrices like adipose tissue or sludge, with limits of detection (LOD) ≤ 0.1 ppb .
Data Contradiction and Research Gaps
Q. Why do studies report divergent bioaccumulation factors (BAFs) for HCBD in aquatic species?
Discrepancies arise from trophic level differences and lipid normalization methods. A harmonized protocol should:
- Standardize lipid extraction (e.g., Folch method).
- Control for metabolic transformation rates using radiolabeled HCBD in exposure assays. Meta-regression can quantify the impact of temperature and trophic magnification .
Q. How do microbial communities influence HCBD degradation pathways in anaerobic vs. aerobic environments?
Methodological framework :
- Metagenomic sequencing identifies dechlorinating bacteria (e.g., Dehalococcoides spp.).
- Stable isotope probing (SIP) with ¹³C-HCBD tracks carbon flow in consortia. Contradictions in degradation rates (e.g., redox potential thresholds) require microcosm studies with controlled O₂ gradients .
Methodological Best Practices
- For toxicity studies : Follow OECD Test Guidelines 203 (acute fish toxicity) and 471 (bacterial mutagenicity) to ensure reproducibility .
- For environmental modeling : Use fugacity models (e.g., EQC Level III) parameterized with local climate and soil data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
